Cas no 16496-37-0 (Triethyl isocitrate)

Triethyl isocitrate 化学的及び物理的性質
名前と識別子
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- 1-Hydroxy-propane-1,2,3-tricarboxylic acid triethyl ester
- Isocitric acid, triethyl ester
- Z2309
- Pentaric acid, 2,3-dideoxy-3-(ethoxycarbonyl)-, 1,5-diethyl ester
- Triethyl isocitrate
-
- インチ: 1S/C12H20O7/c1-4-17-9(13)7-8(11(15)18-5-2)10(14)12(16)19-6-3/h8,10,14H,4-7H2,1-3H3
- InChIKey: BFSUGKVPVMLOQN-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)OCC)C(C(=O)OCC)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 11
- 複雑さ: 313
- トポロジー分子極性表面積: 99.1
Triethyl isocitrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T833990-250mg |
Triethyl isocitrate |
16496-37-0 | 250mg |
$574.00 | 2023-05-17 | ||
TRC | T833990-100mg |
Triethyl isocitrate |
16496-37-0 | 100mg |
$ 150.00 | 2023-09-05 | ||
A2B Chem LLC | AX16313-100mg |
Pentaric acid, 2,3-dideoxy-3-(ethoxycarbonyl)-, diethyl ester |
16496-37-0 | 100mg |
$266.00 | 2024-04-20 | ||
A2B Chem LLC | AX16313-500mg |
Pentaric acid, 2,3-dideoxy-3-(ethoxycarbonyl)-, diethyl ester |
16496-37-0 | 500mg |
$795.00 | 2024-04-20 | ||
TRC | T833990-500mg |
Triethyl isocitrate |
16496-37-0 | 500mg |
$ 695.00 | 2023-09-05 | ||
TRC | T833990-1g |
Triethyl isocitrate |
16496-37-0 | 1g |
$ 1200.00 | 2023-09-05 | ||
A2B Chem LLC | AX16313-1g |
Pentaric acid, 2,3-dideoxy-3-(ethoxycarbonyl)-, diethyl ester |
16496-37-0 | 1g |
$1270.00 | 2024-04-20 |
Triethyl isocitrate 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
Triethyl isocitrateに関する追加情報
Recent Advances in the Application of Triethyl Isocitrate (CAS: 16496-37-0) in Chemical Biology and Pharmaceutical Research
Triethyl isocitrate (CAS: 16496-37-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug delivery, metabolic engineering, and biocatalysis. This compound, an ester derivative of isocitric acid, serves as a crucial intermediate in various biochemical pathways and has been explored for its potential in enhancing the bioavailability of therapeutic agents. Recent studies have highlighted its role in improving the solubility and stability of poorly water-soluble drugs, making it a valuable excipient in pharmaceutical formulations.
A study published in the *Journal of Medicinal Chemistry* (2023) demonstrated the efficacy of triethyl isocitrate as a co-solvent in the formulation of lipophilic anticancer drugs. The research team utilized molecular dynamics simulations and in vitro assays to show that triethyl isocitrate significantly improved the dissolution rate and cellular uptake of the drugs, thereby enhancing their therapeutic efficacy. These findings underscore the potential of triethyl isocitrate as a multifunctional additive in drug development, particularly for oncology applications.
In addition to its pharmaceutical applications, triethyl isocitrate has been investigated for its role in metabolic engineering. A recent article in *Metabolic Engineering Communications* (2024) reported the use of triethyl isocitrate as a precursor for the biosynthesis of high-value compounds in microbial systems. By optimizing the metabolic pathways in engineered *E. coli* strains, researchers achieved a 30% increase in the production of target metabolites, highlighting the compound's utility in industrial biotechnology. This study opens new avenues for the sustainable production of bioactive molecules using triethyl isocitrate as a key building block.
Furthermore, advancements in biocatalysis have leveraged triethyl isocitrate for the synthesis of chiral intermediates. A groundbreaking study in *ACS Catalysis* (2023) described the enantioselective enzymatic conversion of triethyl isocitrate into optically pure compounds, which are essential for the manufacture of chiral drugs. The researchers developed a novel enzyme cascade system that achieved high yields and stereoselectivity, paving the way for greener and more efficient synthetic routes in the pharmaceutical industry.
Despite these promising developments, challenges remain in the large-scale production and application of triethyl isocitrate. Issues such as cost-effectiveness, regulatory approval, and scalability need to be addressed to fully realize its potential. Future research should focus on optimizing synthetic protocols, exploring new applications, and conducting comprehensive toxicity studies to ensure its safe use in clinical settings.
In conclusion, triethyl isocitrate (CAS: 16496-37-0) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its ability to enhance drug delivery, facilitate metabolic engineering, and enable biocatalytic transformations positions it as a valuable tool for advancing drug development and industrial biotechnology. Continued research and innovation in this area are expected to unlock further opportunities for its utilization in the life sciences.
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